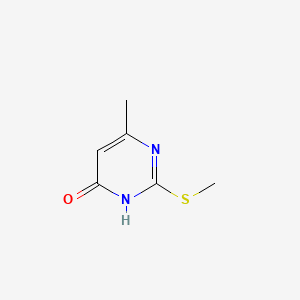

6-Methyl-2-(methylthio)pyrimidin-4-ol

Description

The exact mass of the compound 6-Methyl-2-(methylthio)pyrimidin-4-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193525. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methyl-2-(methylthio)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-(methylthio)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-3-5(9)8-6(7-4)10-2/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOHPSHRDKBGOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284570 | |

| Record name | 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6328-58-1 | |

| Record name | 6328-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6328-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6328-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6328-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

what are the properties of 6-Methyl-2-(methylthio)pyrimidin-4-ol

An In-Depth Technical Guide to 6-Methyl-2-(methylthio)pyrimidin-4-ol: Properties, Synthesis, and Applications

Executive Summary

6-Methyl-2-(methylthio)pyrimidin-4-ol is a heterocyclic compound of significant interest in the fields of medicinal and agricultural chemistry. As a substituted pyrimidine, a core structure in nucleic acids, this molecule serves as a versatile scaffold for the synthesis of a wide array of biologically active derivatives.[1] Its unique structural features, including the reactive methylthio group and the potential for tautomerism, make it a valuable building block in drug discovery and development. This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, key reactive characteristics, and its current applications, with a focus on providing actionable insights for research and development professionals.

Molecular Structure and Physicochemical Properties

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is foundational for reproducible research. The compound is most commonly referred to by the names and identifiers listed below.

| Identifier | Value |

| IUPAC Name | 6-methyl-2-(methylthio)pyrimidin-4-ol |

| Synonyms | 6-Methyl-2-methylsulfanyl-pyrimidin-4-ol, 6-Methyl-2-methylthio-3H-pyrimidin-4-one[2] |

| CAS Number | 6328-58-1[3] |

| Molecular Formula | C₆H₈N₂OS[4] |

| Molecular Weight | 156.21 g/mol [4] |

Structural Analysis and Tautomerism

A critical feature of 6-Methyl-2-(methylthio)pyrimidin-4-ol is its existence as a mixture of tautomers: the aromatic alcohol form (pyrimidin-4-ol) and the non-aromatic amide form (pyrimidin-4(3H)-one). While the "-ol" suffix is common in its nomenclature, the keto-enol equilibrium often favors the more stable keto (amide) form in the solid state and in various solutions. This tautomerism is a pivotal consideration in its reactivity and biological interactions, as the proton on the ring nitrogen in the keto form can be exchanged, influencing its hydrogen bonding capabilities.

Sources

6-Methyl-2-(methylthio)pyrimidin-4-ol chemical structure and properties

An In-depth Technical Guide to 6-Methyl-2-(methylthio)pyrimidin-4-ol: Synthesis, Properties, and Applications

Introduction: The Significance of the Thiouracil Scaffold

Thiouracil, a pyrimidine derivative, stands as a privileged scaffold in the field of medicinal chemistry.[1] Its structural analogy to the endogenous nucleobase uracil enables it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Thiouracil derivatives have been extensively explored for their antithyroid, anticancer, antiviral, and antimicrobial properties.[1][2] The versatility of the thiouracil core allows for extensive chemical modification at multiple positions, providing a robust platform for the development of novel therapeutic agents and specialized chemical probes.

This guide focuses on a key derivative, 6-Methyl-2-(methylthio)pyrimidin-4-ol , a compound that serves not only as an important research chemical but also as a crucial building block in the synthesis of more complex molecules with significant biological and agricultural applications.[3][] We will provide an in-depth examination of its chemical and physical properties, detailed synthetic protocols, and a survey of its current and potential applications, grounded in authoritative scientific literature.

PART 1: Core Chemical and Physical Properties

6-Methyl-2-(methylthio)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine ring, which is fundamental to its chemical behavior and biological interactions.

Chemical Structure and Identifiers

The structure consists of a pyrimidine ring substituted with a methyl group at position 6, a hydroxyl group at position 4, and a methylthio (-SCH₃) group at position 2. The presence of the sulfur atom and the tautomeric nature of the hydroxyl group are key to its reactivity.

Caption: Chemical structure of 6-Methyl-2-(methylthio)pyrimidin-4-ol.

Physicochemical Data Summary

The following table summarizes the key identifiers and physicochemical properties of the compound. This data is essential for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 6328-58-1 | [3][5][6] |

| Molecular Formula | C₆H₈N₂OS | [][6][7] |

| Molecular Weight | 156.21 g/mol | [3][6][7] |

| IUPAC Name | 6-methyl-2-(methylthio)pyrimidin-4-ol | [] |

| Synonyms | 6-Methyl-2-methylsulfanyl-pyrimidin-4-ol, 4(1H)-Pyrimidinone, 6-Methyl-2-(methylthio)- | [6] |

| Appearance | Colorless to white solid | [5] |

| pKa (Predicted) | 7.80 ± 0.40 | [8] |

| Boiling Point (Predicted) | 301.2 °C at 760 mmHg | [8] |

| Solubility | Slightly soluble in DMSO and Methanol | [8] |

PART 2: Synthesis and Characterization

The synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol is efficient and high-yielding, making it readily accessible for research and development. The most common and reliable method involves the direct S-methylation of its thiouracil precursor.

Primary Synthetic Pathway: S-Alkylation

The foundational principle behind the synthesis is the nucleophilic nature of the sulfur atom in the thiouracil ring. The precursor, 6-methyl-2-thiouracil, exists in tautomeric forms. In a basic medium, the thione form is deprotonated, creating a potent thiolate nucleophile. This nucleophile readily attacks an electrophilic methyl source, such as iodomethane, in a classic Sₙ2 reaction to form the stable methylthio ether linkage. This method is preferred due to its high selectivity for sulfur alkylation over nitrogen or oxygen alkylation under controlled basic conditions, leading to high purity and yield.[5][9]

Caption: Synthetic workflow for 6-Methyl-2-(methylthio)pyrimidin-4-ol.

Detailed Experimental Protocol

This protocol is adapted from established and verified synthetic procedures, designed to be a self-validating system through clear steps and expected outcomes.[5]

Materials:

-

6-Methyl-2-thiouracil (precursor, 98%)

-

Sodium hydroxide (NaOH, 97%)

-

Iodomethane (CH₃I)

-

Deionized Water

-

Ice bath

Procedure:

-

Base Solution Preparation: In a 1 L reaction vessel equipped with a magnetic stirrer, dissolve sodium hydroxide (15.7 g, 381 mmol) in 500 mL of water. Stir at room temperature for 10 minutes until a clear solution is obtained. The use of a strong base is critical to deprotonate the thiouracil, thereby activating the sulfur for nucleophilic attack.

-

Precursor Dissolution: To the NaOH solution, add 6-methyl-2-thiouracil (53.5 g, 369 mmol) portion-wise. Continue stirring for approximately 10 minutes until the precursor is completely dissolved, forming the sodium thiolate salt in situ.

-

Methylation Reaction: Slowly add iodomethane (28.99 mL, 461 mmol) dropwise to the reaction mixture. A slight excess of the alkylating agent ensures the reaction goes to completion. The reaction is exothermic; maintaining room temperature, potentially with a water bath, is advised.

-

Reaction Monitoring: Continue stirring the mixture vigorously at room temperature for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Product Isolation: Upon completion, a colorless solid will precipitate out of the solution. Cool the mixture in an ice-cold water bath to maximize precipitation.

-

Purification and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of ice-cold water (100 mL each) to remove any unreacted salts and base. Dry the product under vacuum at 60 °C.

-

Yield and Confirmation: This procedure typically yields the final product, 6-methyl-4-hydroxy-2-methylthiopyrimidine, as a colorless solid with a high yield (approx. 57 g, 98%).[5]

Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

| Technique | Expected Result | Source(s) |

| LC-MS | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 156.9. A typical retention time is ~0.61 min under standard conditions. | [5] |

| ¹H NMR | Expected signals for the C6-methyl protons, the S-methyl protons, and the pyrimidine ring proton. The availability of reference spectra can confirm the structure. | [10] |

| IR Spectroscopy | Characteristic peaks for C=O, C=N, and C-H bonds, confirming the functional groups present in the pyrimidine ring. | [10] |

PART 3: Applications and Biological Context

6-Methyl-2-(methylthio)pyrimidin-4-ol is a versatile intermediate, leveraging the reactivity of the thiouracil core to access a wide range of functionalized molecules.

Caption: Application pathways originating from the core compound.

Role in Medicinal Chemistry

The compound is a valuable starting material for synthesizing derivatives with potential therapeutic properties. The hydroxyl and methylthio groups can be further modified to explore structure-activity relationships.

-

Antiviral Agents: It has been used in the synthesis of 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones, a class of compounds that have shown efficient and selective inhibitory activity against the rubella virus.[11]

-

Anti-inflammatory Precursors: Its structure serves as a scaffold for developing novel anti-inflammatory drugs.[9]

-

Anticancer Research: While not directly an anticancer agent, the broader class of thiouracil-5-sulfonamides, synthesized from thiouracil precursors, has demonstrated promising anticancer activity and inhibition of cyclin-dependent kinase 2A (CDK2A).[12]

Applications in Agricultural Chemistry

Beyond medicine, this compound and its derivatives have shown significant promise in agriculture.

-

Plant Growth Stimulation: Derivatives synthesized from 6-Methyl-2-(methylthio)pyrimidin-4-ol have been shown to act as plant growth stimulants.[3][13][14] In some studies, these derivatives increased crop yield by up to 20%.[3]

-

Pathogen Resistance: Research indicates that its application can improve plant resistance against specific fungal pathogens.[3]

Broader Biological Context: The Antithyroid Mechanism of Thiouracils

It is crucial to understand the biological activity of the parent thiouracil scaffold to appreciate the potential of its derivatives. Thiourea and thiouracil derivatives are primary drugs for treating hyperthyroidism.[15] Their mode of action involves the inhibition of the thyroid peroxidase enzyme. This enzyme is essential for oxidizing iodide and incorporating it into tyrosine residues on thyroglobulin, a critical step in thyroid hormone synthesis. By blocking this process, thiouracils effectively reduce the overproduction of thyroid hormones.[15] While the S-methylation in 6-Methyl-2-(methylthio)pyrimidin-4-ol alters its properties, this foundational mechanism provides a rationale for exploring pyrimidine-based structures as enzyme inhibitors.

Conclusion

6-Methyl-2-(methylthio)pyrimidin-4-ol is more than a simple chemical reagent; it is a highly valuable and versatile molecular building block. Its straightforward, high-yield synthesis makes it readily accessible for a multitude of applications. Its proven utility as a precursor in the development of novel antiviral agents, potential anti-inflammatory drugs, and effective plant growth stimulants underscores its significance in both medicinal and agricultural research. The continued exploration of this and related thiouracil derivatives promises to yield new chemical entities with potent and selective biological activities.

References

- BenchChem. (n.d.). A Technical Guide to the Synthesis, Characterization, and Application of Novel Thiouracil Derivatives.

- ChemicalBook. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis.

- ChemicalBook. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-ol | 6328-58-1.

- MDPI. (2021). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review.

- EvitaChem. (n.d.). Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981).

- Fatahala, S. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. PMC - NIH.

- Pharmacy 180. (n.d.). Antithyroid Drugs: Thioureylenes - Synthesis and Drug Profile.

- MDPI. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents.

- BenchChem. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-ol | 6328-58-1.

- ChemWhat. (n.d.). 6-METHYL-2-(METHYLTHIO)PYRIMIDIN-4-OL CAS#.

- ChemicalBook. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-ol(6328-58-1) 1H NMR spectrum.

- ResearchGate. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties.

- ChemWhat. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-ol CAS#: 6328-58-1.

- B-Bridge International, Inc. (n.d.). CAS 6328-58-1 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one.

- ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.

- LookChem. (n.d.). 2-(Methylthio)pyrimidin-4-ol.

- PubMed. (1999). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 5. 6-Methyl-2-(methylthio)pyrimidin-4-ol | 6328-58-1 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 2-(Methylthio)pyrimidin-4-ol|lookchem [lookchem.com]

- 9. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]

- 10. 6-Methyl-2-(methylthio)pyrimidin-4-ol(6328-58-1) 1H NMR [m.chemicalbook.com]

- 11. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pharmacy180.com [pharmacy180.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-di-tert-butyl-4-mercaptophenol (CAS 950-59-4)

Note to the Reader: The CAS number provided in the topic (6958-59-4) does not correspond to a well-documented chemical substance in major databases. The following guide is based on the extensive information available for CAS number 950-59-4 , which is chemically identified as 2,6-di-tert-butyl-4-mercaptophenol . It is presumed that the original query contained a typographical error.

Introduction

2,6-di-tert-butyl-4-mercaptophenol is a multifunctional organic compound of significant interest in industrial and pharmaceutical chemistry. It belongs to the class of hindered phenols, which are renowned for their antioxidant properties. The defining structural feature of this molecule is a phenol ring substituted with two bulky tert-butyl groups at the ortho-positions (2 and 6) relative to the hydroxyl group. This steric hindrance is fundamental to its function as a potent radical scavenger.[1]

What sets this molecule apart from more common hindered phenols, like Butylated Hydroxytoluene (BHT), is the presence of a mercapto (thiol, -SH) group at the para-position (4).[1] This thiol group introduces a secondary site of reactivity, enhancing its antioxidant capacity and providing a versatile chemical handle for synthesizing more complex molecules, such as the hypolipemic drug Probucol.[1][2]

This guide offers a detailed examination of the core physicochemical properties of 2,6-di-tert-butyl-4-mercaptophenol. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for applications ranging from materials science to medicinal chemistry.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation for all further study. The following table summarizes its key identifiers.

| Identifier | Value | Source(s) |

| Chemical Name | 2,6-Di-tert-butyl-4-mercaptophenol | [3][4] |

| CAS Number | 950-59-4 | [3][5][6] |

| Molecular Formula | C₁₄H₂₂OS | [3][6][7] |

| Molecular Weight | 238.39 g/mol | [3][6][7] |

| IUPAC Name | 2,6-ditert-butyl-4-sulfanylphenol | [3] |

| Synonyms | 4-Mercapto-2,6-di-tert-butylphenol, 2,6-Di-tert-butyl-4-thiophenol, DBMP | [5][8] |

| InChI | 1S/C14H22OS/c1-13(2,3)10-7-9(16)8-11(12(10)15)14(4,5)6/h7-8,15-16H,1-6H3 | [3][7] |

| InChIKey | NFVMNXZFSKGLDR-UHFFFAOYSA-N | [7][9] |

| SMILES | OC(C(C(C)(C)C)=CC(S)=C1)=C1C(C)(C)C | [7] |

Molecular Structure Visualization

The structure consists of a central benzene ring functionalized with one hydroxyl (-OH) group, one thiol (-SH) group, and two tert-butyl (-C(CH₃)₃) groups. The bulky tert-butyl groups flank the hydroxyl group, creating a sterically hindered environment that is key to its antioxidant activity.

Caption: Chemical structure of 2,6-di-tert-butyl-4-mercaptophenol.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and suitability for specific applications.

| Property | Value | Unit | Source(s) |

| Appearance | White to light yellow or off-white crystalline powder/solid | - | [4][5] |

| Melting Point | 85.0 to 89.0 | °C | |

| Boiling Point | 302.2 | °C at 760 mmHg | [6][10] |

| Density | 1.019 | g/cm³ | [6][10] |

| Flash Point | 136.6 | °C | [6][10] |

| Vapor Pressure | 0.000559 | mmHg at 25°C | [6][10] |

| Refractive Index | 1.537 | - | [6][10] |

| XLogP3 | 5.1 | - | [3] |

Solubility Profile

Understanding solubility is critical for formulation, reaction engineering, and purification. 2,6-di-tert-butyl-4-mercaptophenol is characterized by its lipophilicity.

-

Water: It is reported to be insoluble in water.[5]

-

Organic Solvents: It is soluble in a range of organic solvents, including ethanol, acetone, Dichloromethane, Diethylether, Ethyl Acetate, and Hexanes.[4][5][6][10]

The high calculated LogP value of 5.1 further confirms its non-polar, lipophilic nature, predicting poor aqueous solubility and high partitioning into organic phases or lipid membranes.[3]

Stability and Reactivity

This compound is primarily valued for its role as a stabilizer. It should be stored in a cool, dry place, often under an inert atmosphere like nitrogen, to prevent oxidation.[4][9]

The key to its reactivity is its function as an antioxidant. This is governed by the hindered phenol moiety.

-

Antioxidant Mechanism: The phenolic hydroxyl group can donate a hydrogen atom to neutralize highly reactive free radicals (R•). This terminates the oxidative chain reactions that lead to the degradation of materials like polymers and lubricants.[1][5]

-

Role of Steric Hindrance: The two ortho-tert-butyl groups are not merely passive substituents. They provide critical steric shielding to the resulting phenoxyl radical. This shielding prevents the radical from propagating new oxidation chains, rendering it stable and relatively unreactive.[1] This is the defining characteristic of a hindered phenolic antioxidant.

-

Role of the Thiol Group: The thiol group at the 4-position provides a second antioxidant site capable of scavenging radicals. This dual functionality can lead to synergistic or more potent antioxidant effects compared to single-function phenols.[1]

Caption: Antioxidant mechanism of a hindered phenol.

Synthesis and Analysis

General Synthesis Pathway

The synthesis of 2,6-di-tert-butyl-4-mercaptophenol typically starts with the more readily available 2,6-di-tert-butylphenol. The core challenge is to introduce a functional group at the para-position that can be converted to a thiol.

Common strategies involve:

-

Sulfonation: Reacting 2,6-di-tert-butylphenol with a sulfonating agent to produce 2,6-di-tert-butyl-4-hydroxybenzenesulfonic acid.[2]

-

Reduction: The resulting sulfonic acid or its derivatives (like the sulfonyl chloride) are then reduced to form the target mercaptophenol.[2]

-

Thiocyanate Route: An alternative method involves introducing a thiocyanate (-SCN) group at the para-position, which is then reduced to the thiol using a reducing agent like lithium aluminum hydride.[6]

Caption: A simplified workflow for the synthesis of the target compound.

Analytical Methodology: Reverse Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing the purity and quantity of 2,6-di-tert-butyl-4-mercaptophenol. A reverse-phase method is particularly suitable given the compound's non-polar nature.[8]

Objective: To separate and quantify 2,6-di-tert-butyl-4-mercaptophenol from a sample mixture.

Protocol Outline:

-

Column Selection: A reverse-phase C18 column (e.g., Newcrom R1) is appropriate.[8] These columns have a non-polar stationary phase that retains the analyte.

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic solvent and an aqueous, acidified component. For example:

-

Sample Preparation: Dissolve the sample in a suitable organic solvent compatible with the mobile phase (e.g., acetonitrile).

-

Instrumentation Setup:

-

Flow Rate: Set a standard flow rate (e.g., 1.0 mL/min).

-

Detection: Use a UV detector, monitoring at a wavelength where the phenol chromophore absorbs (typically in the 270-280 nm range).

-

Injection Volume: Inject a small, precise volume of the prepared sample (e.g., 10 µL).

-

-

Data Analysis: The compound will elute at a specific retention time. The area under the corresponding peak is proportional to its concentration, which can be quantified using a calibration curve prepared from standards of known concentration.

Safety and Handling

Based on available safety data, 2,6-di-tert-butyl-4-mercaptophenol requires careful handling.

-

GHS Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4) and may cause skin and eye irritation.[3][7][9] The GHS pictogram is GHS07 (Exclamation mark).[7][9]

-

Precautionary Statements: Standard precautions include avoiding ingestion, washing hands thoroughly after handling, and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[7][9]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, well-ventilated area.[4][11] For long-term stability, storage at 2-8°C under an inert nitrogen atmosphere is recommended.[4][9]

References

- European Patent Office. (n.d.). EP0468581B1 - Process for the preparation of 2,6-di-t-butyl-4-mercaptophenol.

-

ChemBK. (2024). 2,6-DI-TERT-BUTYL-4-THIOPHENOL. Retrieved from [Link]

-

SIELC Technologies. (2018). 2,6-Di-tert-butyl-4-mercaptophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Di-tert-butyl-4-mercaptophenol. Retrieved from [Link]

-

LookChem. (n.d.). Cas 950-59-4,2,6-Di-tert-butyl-4-mercaptophenol. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. EP0468581B1 - Process for the preparation of 2,6-di-t-butyl-4-mercaptophenol - Google Patents [patents.google.com]

- 3. 2,6-Di-tert-butyl-4-mercaptophenol | C14H22OS | CID 70370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 950-59-4 CAS MSDS (2,6-Di-tert-butyl-4-mercaptophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. 2,6-Di-tert-butyl-4-mercaptophenol | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2,6-Di-tert-butyl-4-mercaptophenol | SIELC Technologies [sielc.com]

- 9. 2,6-Di-tert-butyl-4-mercaptophenol | 950-59-4 [sigmaaldrich.com]

- 10. lookchem.com [lookchem.com]

- 11. 2,6-DI-TERT-BUTYL-4-MERCAPTOPHENOL - CAS:950-59-4 - Sunway Pharm Ltd [3wpharm.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 6-Methyl-2-(methylthio)pyrimidin-4-ol

Abstract

6-Methyl-2-(methylthio)pyrimidin-4-ol is a pyrimidine derivative with a growing profile of biological activities, positioning it as a molecule of interest for researchers in medicinal and agricultural chemistry. While direct, in-depth mechanistic studies on the parent compound are emerging, a significant body of evidence from its derivatives points towards a multi-faceted mechanism of action, primarily centered around the modulation of inflammatory pathways. This technical guide synthesizes the current understanding of 6-Methyl-2-(methylthio)pyrimidin-4-ol's biological effects, proposes a primary mechanism of action based on available data, and provides detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic and biological potential of this compound.

Introduction: The Pyrimidine Scaffold and its Therapeutic Promise

The pyrimidine nucleus is a fundamental heterocyclic scaffold found in a vast array of biologically significant molecules, including nucleic acids and various therapeutic agents. Its unique chemical properties and ability to engage in diverse molecular interactions have made it a privileged structure in drug discovery. 6-Methyl-2-(methylthio)pyrimidin-4-ol (CAS 6328-58-1), a member of this chemical class, has garnered attention for its synthetic tractability and the diverse biological activities exhibited by its derivatives[1][2]. These activities range from anti-inflammatory and antimicrobial to plant growth stimulation, suggesting a complex interplay with multiple biological targets[3][4][5]. This guide will focus on elucidating the core mechanism of action, with a primary emphasis on its potential as a modulator of inflammatory responses.

Overview of Biological Activities

While research on 6-Methyl-2-(methylthio)pyrimidin-4-ol is ongoing, studies on its closely related analogues and derivatives have revealed a spectrum of biological effects:

-

Anti-inflammatory Properties: Derivatives of pyrimidinethiols have been shown to possess anti-inflammatory properties, which are attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins[1][3].

-

Antimicrobial and Antifungal Activity: Certain derivatives have demonstrated efficacy against various microbial and fungal strains, indicating a potential for development as anti-infective agents[5].

-

Plant Growth Stimulation: Notably, several studies have highlighted the capacity of 6-Methyl-2-(methylthio)pyrimidin-4-ol derivatives to act as plant growth stimulants[4][6].

-

Anticonvulsant Potential: The pyrimidine scaffold has also been explored for its potential in neurological applications, with some derivatives showing anticonvulsant activity[7].

These diverse activities suggest that the core 6-Methyl-2-(methylthio)pyrimidin-4-ol structure can be chemically modified to target a range of biological pathways.

Core Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

Based on the recurring evidence of anti-inflammatory effects within this class of compounds, the primary hypothesized mechanism of action for 6-Methyl-2-(methylthio)pyrimidin-4-ol is the inhibition of cyclooxygenase (COX) enzymes .

The Cyclooxygenase (COX) Pathway

The COX enzymes, primarily COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.

Caption: Hypothesized inhibition of the COX pathway by 6-Methyl-2-(methylthio)pyrimidin-4-ol.

Rationale for COX Inhibition

The structural features of 6-Methyl-2-(methylthio)pyrimidin-4-ol, particularly the pyrimidine ring and the sulfur-containing moieties, are analogous to other known COX inhibitors. The methylthio group can participate in interactions within the active site of COX enzymes, potentially competing with the natural substrate, arachidonic acid. The specificity of inhibition (COX-1 vs. COX-2) would be a critical determinant of the compound's therapeutic index and would require experimental validation.

Experimental Validation of the Mechanism of Action

To rigorously test the hypothesis of COX inhibition, a series of well-defined in vitro and cell-based assays are necessary. The following protocols provide a framework for this investigation.

In Vitro COX Inhibition Assay

This experiment directly measures the ability of 6-Methyl-2-(methylthio)pyrimidin-4-ol to inhibit the activity of purified COX-1 and COX-2 enzymes.

Experimental Workflow:

Caption: General workflow for an in vitro COX inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare a stock solution of 6-Methyl-2-(methylthio)pyrimidin-4-ol in DMSO. Create a serial dilution series to test a range of concentrations.

-

Prepare a stock solution of arachidonic acid in ethanol.

-

Prepare the detection reagent according to the manufacturer's instructions (e.g., a colorimetric probe that reacts with the prostaglandin product).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 150 µL of reaction buffer.

-

Add 10 µL of the test compound dilution (or DMSO for the vehicle control).

-

Add 10 µL of the appropriate COX enzyme (COX-1 or COX-2).

-

Incubate the plate at 37°C for 10 minutes.

-

To initiate the reaction, add 10 µL of arachidonic acid solution.

-

Incubate at 37°C for a further 10 minutes.

-

Add 50 µL of a stopping solution (e.g., 1 M HCl) if required by the detection kit.

-

Add 50 µL of the detection reagent and incubate as recommended by the manufacturer.

-

Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

-

Quantitative Data Summary:

| Parameter | 6-Methyl-2-(methylthio)pyrimidin-4-ol |

| COX-1 IC50 (µM) | To be determined experimentally |

| COX-2 IC50 (µM) | To be determined experimentally |

Cell-Based Prostaglandin E2 (PGE2) Immunoassay

This assay measures the production of PGE2, a key pro-inflammatory prostaglandin, in a cellular context, providing a more physiologically relevant assessment of the compound's activity.

Detailed Protocol:

-

Cell Culture:

-

Culture a suitable cell line (e.g., RAW 264.7 murine macrophages or A549 human lung carcinoma cells) in appropriate media.

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of 6-Methyl-2-(methylthio)pyrimidin-4-ol (or vehicle control) for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce COX-2 expression and PGE2 production.

-

Incubate for a defined period (e.g., 24 hours).

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of PGE2 inhibition for each concentration of the test compound compared to the stimulated vehicle control.

-

Determine the IC50 value for the inhibition of PGE2 production.

-

Future Directions and Broader Implications

The elucidation of 6-Methyl-2-(methylthio)pyrimidin-4-ol's mechanism of action will pave the way for its rational development in several key areas:

-

Drug Development: A confirmed COX-inhibitory mechanism would position this compound as a lead for the development of novel anti-inflammatory drugs. Structure-activity relationship (SAR) studies could be conducted to optimize its potency and selectivity.

-

Agrochemicals: Understanding its molecular targets could inform its application as a plant growth stimulant or a novel pesticide with a distinct mechanism of action[6].

-

Tool Compound: For researchers, 6-Methyl-2-(methylthio)pyrimidin-4-ol could serve as a valuable chemical probe to investigate the roles of specific pathways in various biological processes.

Conclusion

While the definitive mechanism of action of 6-Methyl-2-(methylthio)pyrimidin-4-ol is still under active investigation, the available evidence strongly suggests that its biological activities are, at least in part, mediated through the inhibition of the cyclooxygenase pathway. This technical guide provides a comprehensive overview of the current understanding and a clear experimental roadmap for validating this hypothesis. The continued exploration of this promising pyrimidine derivative is poised to yield valuable insights and potential applications across multiple scientific disciplines.

References

-

ResearchGate. (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

-

Dana Bioscience. 6-Methyl-2-(methylthio)pyrimidin-4-ol 10g. [Link]

-

ResearchGate. (PDF) Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. [Link]

-

MDPI. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. [Link]

-

Pharmacia. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-Methyl-2-(methylthio)pyrimidin-4-ol | 6328-58-1 [chemicalbook.com]

- 3. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization [pharmacia.pensoft.net]

The Multifaceted Biological Activities of 6-Methyl-2-(methylthio)pyrimidin-4-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, forming the backbone of nucleic acids and a variety of vitamins.[1][2] This six-membered heterocyclic ring, with its two nitrogen atoms, serves as a privileged scaffold in medicinal chemistry, lending itself to a vast array of chemical modifications that can modulate its interaction with biological targets.[2] The inherent versatility of the pyrimidine ring has led to the development of numerous derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Among the myriad of pyrimidine derivatives, 6-Methyl-2-(methylthio)pyrimidin-4-ol and its analogues have emerged as a particularly promising class of compounds, demonstrating a diverse range of biological effects worthy of in-depth exploration.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 6-Methyl-2-(methylthio)pyrimidin-4-ol derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.

I. Synthesis of the 6-Methyl-2-(methylthio)pyrimidin-4-ol Core and Its Derivatives

The synthetic accessibility of the 6-Methyl-2-(methylthio)pyrimidin-4-ol core is a key factor driving its exploration in medicinal chemistry. The most common and efficient route involves the methylation of 6-methyl-2-thiouracil.[4] This reaction is typically carried out using an alkylating agent like iodomethane in the presence of a base such as sodium hydroxide.[4][5]

A typical synthetic procedure is as follows:

-

Dissolve 6-methyl-2-thiouracil in an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature until the starting material is completely dissolved.

-

Slowly add iodomethane dropwise to the reaction mixture.

-

Continue stirring at room temperature for several hours to allow the reaction to proceed to completion.

-

The resulting solid product, 6-Methyl-2-(methylthio)pyrimidin-4-ol, is then collected by filtration, washed, and dried.[5]

This straightforward and high-yielding synthesis provides a readily available starting material for the generation of a diverse library of derivatives through modifications at various positions of the pyrimidine ring.

Visualizing the Core Synthesis:

Caption: A typical workflow for in vitro antiviral assays.

D. Other Biological Activities

Beyond the major therapeutic areas, derivatives of 6-Methyl-2-(methylthio)pyrimidin-4-ol have shown a range of other interesting biological activities:

-

Plant Growth Stimulant Activity: Some 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have exhibited a pronounced stimulating action on plant growth, with activities comparable to heteroauxin. [1]Similarly, certain 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide derivatives have also been identified as having plant growth stimulant properties. [6]* Enzyme Inhibition: The pyrimidine scaffold is known to interact with various enzymes. For instance, pyrazolopyrimidine derivatives have been designed as inhibitors of dipeptidyl peptidase IV (DPP-4), a target for type 2 diabetes treatment. [7]While not directly derivatives of the core topic molecule, this highlights the potential of the broader pyrimidine class in enzyme inhibition.

-

Anticonvulsant Activity: The pyrimidine-thione scaffold, a precursor to the title compound, has been utilized to synthesize derivatives with potential anticonvulsant activity. [8]

III. Data Summary and Comparative Analysis

To facilitate a clear comparison of the biological activities of various 6-Methyl-2-(methylthio)pyrimidin-4-ol derivatives, the following table summarizes key findings from the literature.

| Derivative Class | Biological Activity | Key Findings | Reference |

| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles | Anticancer | Prominent cytotoxicity against MCF-7 cells (GI50 = 0.5 µM); potential EGFR tyrosine kinase inhibitors. | [9] |

| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one | Anticancer | Significant cytotoxicity towards MiaPaCa-2 cells (IC50 = 1.95 µM); induces apoptosis. | [10] |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazides | Antimicrobial | Activity dependent on the nature of the substituent on the benzene ring; 4-aminophenyl, 4-hydroxyphenyl, and 2,5-dihydroxyphenyl derivatives are potent. | [11][12] |

| 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones | Antiviral | Efficient and selective inhibitors of rubella virus replication. | [13] |

| 2-amino-substituted 6-methyl-pyrimidin-4-ols | Plant Growth Stimulant | Pronounced stimulating action on plant growth. | [1] |

| 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazides | Plant Growth Stimulant | Identified as having plant growth stimulant properties. | [6] |

IV. Future Directions and Conclusion

The 6-Methyl-2-(methylthio)pyrimidin-4-ol scaffold continues to be a highly valuable starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the potential of this chemical class in addressing a wide range of diseases.

Future research in this area should focus on:

-

Expanding Chemical Diversity: Synthesizing novel derivatives with a wider range of substituents to explore new areas of chemical space and identify compounds with improved potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to enable rational drug design.

-

In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

-

Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Retrieved from [Link]

-

Ghazaryan, E., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. ResearchGate. Retrieved from [Link]

-

PubMed. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. PubMed. Retrieved from [Link]

-

PubMed. (1999). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. PubMed. Retrieved from [Link]

-

Dr. Babasaheb Ambedkar Marathwada University. (n.d.). Design, synthesis of anticancer and anti-inflammatory 4-(1- methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles. Retrieved from [Link]

-

Farmatsiya. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Farmatsiya, 70(1), 30-36. Retrieved from [Link]

-

ResearchGate. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate. Retrieved from [Link]

-

National Institutes of Health. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PMC. Retrieved from [Link]

-

PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Retrieved from [Link]

-

National Institutes of Health. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]

-

PubMed. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. Retrieved from [Link]

-

Dana Bioscience. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-ol 10g. Retrieved from [Link]

-

Bentham Science. (2019). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 26(39), 7085-7106. Retrieved from [Link]

-

MDPI. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(23), 8344. Retrieved from [Link]

-

MDPI. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Pharmaceuticals, 15(11), 1403. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]

- 5. 6-Methyl-2-(methylthio)pyrimidin-4-ol | 6328-58-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]

- 8. benchchem.com [benchchem.com]

- 9. online.bamu.ac.in [online.bamu.ac.in]

- 10. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methyl-2-(methylthio)pyrimidin-4-ol literature review

An In-Depth Technical Guide to 6-Methyl-2-(methylthio)pyrimidin-4-ol: Synthesis, Reactivity, and Applications

Introduction: The Versatility of a Pyrimidine Scaffold

6-Methyl-2-(methylthio)pyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are fundamental building blocks in nature, forming the core structure of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, leading to the development of a wide array of drugs with applications ranging from anticancer and antiviral to antimicrobial and antihypertensive therapies.[2][3]

While the core 6-Methyl-2-(methylthio)pyrimidin-4-ol molecule is not typically the final active agent, it serves as a highly versatile and valuable intermediate in the synthesis of more complex molecules.[4] Its strategic placement of functional groups—a hydroxyl, a methylthio, and a methyl group on the pyrimidine ring—allows for regioselective modifications, making it an ideal starting point for building libraries of novel compounds for screening in drug discovery and agrochemical research.[5][6]

A critical aspect of its chemistry is its existence in tautomeric forms. The compound can exist as the "ol" form (4-hydroxy) or, more commonly, the "one" form (4-oxo), specifically 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one.[4][7] This keto-enol tautomerism is fundamental to its reactivity and interactions with biological targets. The keto, or more accurately, the thione form, is generally more stable, particularly in polar environments.[4] This guide will delve into the synthesis, chemical behavior, and the diverse biological activities of derivatives stemming from this important scaffold.

Core Synthesis: From Thiouracil to a Key Intermediate

The most prevalent and efficient synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol begins with the readily available precursor, 6-methyl-2-thiouracil. The process is a classic example of selective S-alkylation, a cornerstone reaction in sulfur chemistry.

Causality of the Synthetic Strategy

The choice of 6-methyl-2-thiouracil as the starting material is strategic. It is synthesized through the acid-catalyzed cyclization of ethyl acetoacetate and thiourea.[3][5] The thiouracil structure contains an ambident nucleophile with potential reaction sites at sulfur, nitrogen, and oxygen atoms. However, under basic conditions, the sulfur atom is readily deprotonated to form a highly nucleophilic thiolate anion. This thiolate is a soft nucleophile and, according to Hard-Soft Acid-Base (HSAB) theory, reacts preferentially with soft electrophiles like the methyl group of iodomethane or dimethyl sulfate. This inherent electronic preference allows for high regioselectivity, yielding the desired S-alkylated product over N- or O-alkylated byproducts.[5]

Experimental Protocol: Synthesis via S-Alkylation

This protocol describes a common lab-scale synthesis with high yields.[8]

-

Preparation of the Thiolate: In a suitable reaction vessel, dissolve 6-methyl-2-thiouracil (1 equivalent) in an aqueous solution of sodium hydroxide (1.5-2 equivalents). The base deprotonates the acidic N-H proton, facilitating the formation of the thiolate in the tautomeric equilibrium.

-

Methylation: Stir the resulting solution until the solid is completely dissolved. Slowly add iodomethane (1.1-1.2 equivalents) dropwise to the solution at room temperature. The reaction is typically stirred for 4 to 16 hours.[8][9]

-

Work-up and Isolation: Upon reaction completion (which can be monitored by TLC), a colorless solid typically precipitates. The product is collected by vacuum filtration.

-

Purification: The collected solid is washed with ice-cold water to remove any remaining salts and then dried under vacuum to yield 6-Methyl-2-(methylthio)pyrimidin-4-ol as a colorless solid with high purity and yield (often around 98%).[8]

Caption: Workflow for the synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol.

Physicochemical Properties and Structural Analysis

The structural features of 6-Methyl-2-(methylthio)pyrimidin-4-ol dictate its physical properties and chemical reactivity.

| Property | Value | Reference |

| CAS Number | 6328-58-1 | [8] |

| Molecular Formula | C₆H₈N₂OS | [10] |

| Molecular Weight | 156.21 g/mol | [10] |

| Appearance | Colorless/White Solid | [8] |

| Melting Point | 224-226 °C | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [11] |

As previously mentioned, the tautomerism between the 4-ol and 4-one forms is a key characteristic. The 4-pyrimidinone structure is found in nucleic acid bases, and extensive studies have shown that the keto (or thione) form is the most stable tautomer.[7] This stability is crucial for its subsequent reactions, as derivatization can be directed towards the remaining N-H proton or the exocyclic oxygen/sulfur atom.[4]

Chemical Reactivity and Derivatization Pathways

The true value of 6-Methyl-2-(methylthio)pyrimidin-4-ol lies in its capacity to serve as a scaffold for creating a diverse range of derivatives. The primary sites for modification are the hydroxyl group at C4 and the nitrogen atom at position 3.

O-Alkylation and Hydrazinolysis

The hydroxyl group can be alkylated to form an ether linkage. This is often a prelude to introducing other functionalities. For example, reacting the parent compound with an alkyl halide followed by hydrazinolysis opens the door to creating hydrazide derivatives, which are themselves valuable precursors for synthesizing heterocyclic rings like oxadiazoles and thiadiazoles.[12]

Experimental Protocol: Synthesis of Acetohydrazide Derivatives[12]

-

O-Alkylation: The sodium salt of 6-Methyl-2-(methylthio)pyrimidin-4-ol is first prepared using sodium ethoxide. This salt is then treated with ethyl chloroacetate in refluxing ethanol to yield the corresponding ethyl ester.

-

Hydrazinolysis: The resulting ester is refluxed with hydrazine hydrate in ethanol to produce 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide. This hydrazide can then be reacted with various aldehydes, ketones, or isothiocyanates to generate a wide array of final products.[12][13]

Synthesis of Fused Thiazolo[3,2-a]pyrimidine Systems

The core structure can be used to build fused heterocyclic systems, which are of great interest in medicinal chemistry due to their rigid structures that can fit into specific enzyme active sites. Alkylation of the precursor, 6-methyl-2-thiouracil, with phenacyl bromides can lead to S-alkylated intermediates. These intermediates, upon treatment with a strong acid like concentrated sulfuric acid, undergo intramolecular cyclization and dehydration to form derivatives of 3-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.[14]

Nucleophilic Substitution for Amino Derivatives

The methylthio group at the C2 position can be displaced by strong nucleophiles, or, more commonly, the C4-hydroxyl group is first converted to a better leaving group, such as a chlorine atom (using POCl₃). This 4-chloro derivative then readily undergoes nucleophilic substitution with various amines (e.g., piperidine, morpholine) to synthesize 2-amino-substituted pyrimidin-4-ol derivatives.[15]

Caption: Key derivatization pathways from the pyrimidine scaffold.

Applications in Research and Development

Derivatives of 6-Methyl-2-(methylthio)pyrimidin-4-ol have shown promise in several areas of biological research, primarily in agriculture and medicine.

| Derivative Class | Biological Activity | Key Findings | Reference |

| Acetohydrazides | Plant Growth Stimulant | Synthesized derivatives showed pronounced stimulating action on plant growth, with activities ranging from 46-93% compared to the standard heteroauxin. | [12][15] |

| Thiazolo[3,2-a]pyrimidines | Anticonvulsant | Showed activity in a pentylenetetrazole-induced seizure model in rats, establishing a preliminary structure-activity relationship. | [14] |

| General Pyrimidine Derivatives | Antimicrobial | Similar pyrimidine structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. | [16][17] |

| Thiadiazol-2-amines | Plant Growth Stimulant | Novel derivatives incorporating 1,3,4-thiadiazole rings were investigated for their growth-stimulating properties. | [4] |

Agricultural Chemistry

A significant body of research has focused on developing plant growth stimulants from this pyrimidine core.[12][15] By converting the parent compound into various acetohydrazide, oxadiazole, and thiadiazole derivatives, researchers have created molecules that can enhance plant growth.[12] This line of inquiry is vital for developing new, effective agrochemicals to improve crop yields.

Medicinal Chemistry

In the realm of drug discovery, derivatives have been explored for their effects on the central nervous system and as anti-infective agents.

-

Anticonvulsant Activity: The rigid, fused thiazolo[3,2-a]pyrimidine structures derived from the synthetic pathway have been identified as having anticonvulsant properties.[14] This suggests the scaffold could be valuable for developing new treatments for epilepsy and other seizure disorders.

-

Antimicrobial Potential: The pyrimidine nucleus is a common feature in many antimicrobial drugs.[2] Derivatives of 6-Methyl-2-(methylthio)pyrimidin-4-ol have been investigated for antibacterial and antifungal activity, making them potential leads for new antibiotics to combat resistant pathogens.[13][16][17]

Future Perspectives

6-Methyl-2-(methylthio)pyrimidin-4-ol stands out as a robust and adaptable starting material. The existing literature firmly establishes its utility in generating diverse molecular architectures with significant biological potential. Future research will likely focus on several key areas:

-

Expansion of Chemical Space: Developing novel synthetic methodologies to create more complex and diverse libraries of derivatives for high-throughput screening.

-

Mechanism of Action Studies: For derivatives that show promising biological activity, detailed studies are needed to elucidate their specific molecular targets and mechanisms of action.

-

Structure-Activity Relationship (SAR) Optimization: Systematically modifying the most promising lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

-

New Therapeutic Areas: Exploring the potential of this scaffold in other disease areas where pyrimidines have shown promise, such as oncology and virology.[1][2]

References

- ChemicalBook. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis.

- ChemicalBook. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-ol | 6328-58-1.

- ChemWhat. (n.d.). 6-METHYL-2-(METHYLTHIO)PYRIMIDIN-4-OL CAS#:; ChemWhat Code: 10751.

- EvitaChem. (n.d.). Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981).

- Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)

- Ghazaryan, E., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Journal of Chemical Biological and Physical Sciences, 6(3), 1025-1033.

- Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(7).

- Pawar, S. B., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.

- BenchChem. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-ol | 6328-58-1.

- Gontla, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(21), 7513.

- LookChem. (n.d.). 2-(Methylthio)pyrimidin-4-ol.

- Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-206.

- El-Mekabaty, A., et al. (2023).

- S. S, S., & P, A. A. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences and Research.

- ChemicalBook. (n.d.). Tautomerism characteristics of 4-pyrimidone.

- BenchChem. (n.d.). Synthesis routes of 2-(Methylthio)pyrimidin-4-ol.

- BenchChem. (n.d.). 6-Methyl-2-(methylthio)-4-pyrimidinethiol | 6310-04-9.

- Smolecule. (n.d.). 6-Methyl-2-(methylthio)-4-pyrimidinethiol.

- Zarghi, A., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)

- NIST. (n.d.). Methylthiouracil.

- Cymit Química S.L. (n.d.). CAS 124700-70-5: 4-Pyrimidinol,2-(methylthio)-.

- Nikolova, S., et al. (2023). Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. MDPI.

- BLDpharm. (n.d.). 112010-51-2|2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)ethanol.

- Dana Bioscience. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-ol 10g.

- Santa Cruz Biotechnology. (n.d.). 6-(methoxymethyl)-2-(methylthio)pyrimidin-4-ol.

- PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one.

- BLDpharm. (n.d.). 124700-70-5|2-(Methylthio)pyrimidin-4-ol.

Sources

- 1. scispace.com [scispace.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. benchchem.com [benchchem.com]

- 5. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]

- 6. CAS 124700-70-5: 4-Pyrimidinol,2-(methylthio)- [cymitquimica.com]

- 7. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 8. 6-Methyl-2-(methylthio)pyrimidin-4-ol | 6328-58-1 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. chemwhat.com [chemwhat.com]

- 11. lookchem.com [lookchem.com]

- 12. researchgate.net [researchgate.net]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization [pharmacia.pensoft.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol | 6310-04-9 [smolecule.com]

An In-Depth Technical Guide to the Discovery and History of Pyrimidine Derivatives in Medicine

Introduction

The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a chemical scaffold of profound biological significance.[1][2] As a fundamental component of nucleic acids—the very blueprint of life—the pyrimidine bases cytosine, thymine, and uracil are indispensable for DNA and RNA structure, genetic information storage, and cellular function.[3][4][5] This inherent biological role has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, serving as the foundational structure for a vast and diverse array of therapeutic agents developed over the last century.[6][7][8]

The journey of pyrimidine derivatives in medicine is a compelling narrative of scientific inquiry, serendipity, and rational design. It begins with the taming of the central nervous system with the first synthetic hypnotics, progresses to a revolution in the fight against infectious diseases and cancer, and culminates in the modern era of precision medicine with highly targeted kinase inhibitors. Over the past 60 years, pyrimidines have become an increasingly vital core structure in countless drug molecules, demonstrating remarkable versatility across a spectrum of therapeutic areas including oncology, virology, and immunology.[9][10][11]

This guide provides a technical and historical exploration of this remarkable class of compounds. We will dissect the key discoveries, elucidate the mechanisms of action, and detail the experimental rationale that propelled pyrimidine derivatives from the chemist's bench to the patient's bedside. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into one of medicinal chemistry's most enduring success stories.

Chapter 1: The Dawn of Pyrimidine Chemistry and the First Therapeutic Breakthroughs

The story of pyrimidine-based medicines begins not with a targeted therapeutic strategy, but with fundamental chemical synthesis and the subsequent discovery of profound physiological effects.

Foundational Syntheses and the Birth of a Chemical Class

While pyrimidine derivatives like alloxan were known in the early 19th century, the systematic study of this class of compounds began in the late 1800s.[12] A pivotal moment came in 1864 when Adolf von Baeyer synthesized malonylurea, later termed barbituric acid, from urea and malonic acid.[13][14][15][16] This was followed by the first laboratory synthesis of a substituted pyrimidine in 1879 by Grimaux.[12] The name "pyrimidin" itself was coined by Emil Pinner in 1885 during his systematic investigations.[12] The parent, unsubstituted pyrimidine ring was finally prepared in 1900 by Gabriel and Colman.[12]

These early efforts laid the groundwork for versatile synthetic routes that are still relevant today, most notably the Principal Synthesis , which involves the cyclization of β-dicarbonyl compounds with N-C-N building blocks like ureas, amidines, or guanidines to form the pyrimidine core.[12]

The Barbiturates: The First Wave of Pyrimidine Drugs

The first major therapeutic application of a pyrimidine derivative emerged from von Baeyer's barbituric acid. In 1903, Emil Fischer and Josef von Mering discovered that a diethyl derivative of barbituric acid, which they named barbital (marketed as Veronal), possessed potent hypnotic properties.[14][15][16] Its introduction to the market in 1904 heralded a new age in the management of sleep disorders and anxiety.[13][15]

The true paradigm shift in neurology, however, came in 1912 with the synthesis of phenobarbital (Luminal).[17] Alfred Hauptmann, a resident psychiatrist, administered the drug to his epileptic patients in an attempt to sedate them and was astonished to find that it dramatically reduced their seizures.[16] This serendipitous discovery established phenobarbital as the first truly effective anticonvulsant, a role it maintained for decades.[14][15] For the first half of the 20th century, over 2,500 barbiturates were synthesized, with about 50 seeing clinical use as the primary sedatives, hypnotics, and anesthetics.[13][17]

| Drug | Year Introduced | Primary Use | Significance |

| Barbital (Veronal) | 1904 | Hypnotic | First commercially successful barbiturate sedative.[14][16] |

| Phenobarbital (Luminal) | 1912 | Anticonvulsant, Sedative | First effective organic anti-seizure medication.[14][15][17] |

| Amylobarbitone (Amytal) | 1923 | Anesthetic, Hypnotic | First barbiturate used for intravenous anesthesia.[14] |

The Sulfa Drugs: A Revolution in Antibacterial Therapy

The next major chapter for pyrimidines came with the dawn of the antibiotic age. In the 1930s, Gerhard Domagk, working at I.G. Farben in Germany, discovered that a synthetic dye called Prontosil could cure streptococcal infections in mice.[18][19] Researchers at the Pasteur Institute soon discovered that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide. This discovery unlocked the field of antibacterial sulfonamides.

Chemists quickly began modifying the sulfanilamide structure to improve efficacy and reduce toxicity, leading to the creation of pyrimidine-containing sulfa drugs. Sulfadiazine , introduced in the early 1940s, became a cornerstone of this class.[2][20] These drugs were medical miracles of their time, providing the first effective systemic treatments for life-threatening bacterial infections like pneumonia and meningitis.[20]

The mechanism of action was a landmark in understanding chemotherapy: the sulfa drugs act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacteria to produce nucleic acids. Because human cells acquire folic acid from the diet rather than synthesizing it, these drugs are selectively toxic to the invading bacteria.

Caption: Mechanism of action of sulfonamide antibacterial drugs.

Chapter 2: The Antimetabolite Revolution in Cancer and Virology

The realization that pyrimidine analogs could disrupt essential metabolic pathways led to their logical application as antimetabolites—structural mimics designed to interfere with the synthesis or function of nucleic acids. This strategy proved exceptionally fruitful in cancer and virology, where rapidly replicating cells or viruses are highly dependent on a constant supply of DNA and RNA building blocks.

5-Fluorouracil (5-FU): A Pillar of Modern Chemotherapy

In the 1950s, Charles Heidelberger observed that tumor cells utilize the pyrimidine base uracil more readily than normal tissues. This sparked a brilliant idea: create a uracil analog that would be preferentially taken up by cancer cells and subsequently block a critical step in DNA synthesis. The result was 5-fluorouracil (5-FU) , a pyrimidine ring with a highly electronegative fluorine atom at the 5-position.

The mechanism of 5-FU is a classic example of rational drug design. Inside the cell, 5-FU is converted into several active metabolites. The most critical of these, fluorodeoxyuridine monophosphate (FdUMP), forms a stable covalent complex with the enzyme thymidylate synthase. This enzyme is responsible for the final step in the synthesis of thymidine, a nucleoside unique to DNA. By irreversibly inhibiting this enzyme, 5-FU deprives the cancer cell of the thymidine required for DNA replication, leading to a "thymineless death." Since its development, 5-FU has remained one of the most widely used chemotherapeutic agents for solid tumors, particularly colorectal, breast, and head and neck cancers.[6]

Zidovudine (AZT): The First Weapon Against HIV/AIDS

The story of zidovudine (AZT) is one of rediscovery and urgent application. It was first synthesized in 1964 by Jerome Horwitz as a potential anti-cancer drug but was shelved after showing little efficacy.[21][22] Two decades later, at the height of the AIDS crisis, the urgent search for any compound that could inhibit the newly discovered human immunodeficiency virus (HIV) led researchers at Burroughs Wellcome to screen their chemical library. In 1985, AZT was found to be a potent inhibitor of HIV's key enzyme, reverse transcriptase.[22]

After expedited clinical trials, AZT was approved by the FDA in 1987, becoming the first-ever antiretroviral drug.[23][24] Its mechanism relies on its structural similarity to thymidine. AZT is a nucleoside analog reverse transcriptase inhibitor (NRTI).[21] It is taken up by the viral reverse transcriptase and incorporated into the growing strand of viral DNA. However, the 3'-azido group on AZT prevents the formation of the next phosphodiester bond, effectively terminating the DNA chain and halting viral replication.[25] While now used as part of combination therapies, the discovery of AZT was a monumental turning point, proving that the relentless progression of AIDS could be halted.[23]

Caption: Imatinib binding to the Bcr-Abl kinase active site.

EGFR Inhibitors and Beyond

The success of imatinib spurred the development of numerous other pyrimidine-based kinase inhibitors. A prominent example is in the treatment of non-small cell lung cancer (NSCLC) driven by mutations in the Epidermal Growth Factor Receptor (EGFR). [33]While many first-generation EGFR inhibitors like gefitinib and erlotinib are based on the related quinazoline scaffold, the principles of targeting the ATP pocket are the same, and newer generations of inhibitors targeting resistance mutations often incorporate pyrimidine cores. [9][32]The pyrimidine scaffold is now a key component in inhibitors targeting a wide range of kinases, including BTK, JAK, and CDK, with applications in both oncology and immunology. [7][33]

Chapter 4: Key Methodologies and Experimental Protocols

The translation of the pyrimidine scaffold into effective drugs relies on robust synthetic chemistry and precise biological assays. Here, we outline a classic synthetic protocol and a representative workflow for evaluating these compounds as kinase inhibitors.

Experimental Protocol: The Biginelli Reaction for Dihydropyrimidine Synthesis

The Biginelli reaction is a one-pot, three-component synthesis that provides straightforward access to dihydropyrimidinones, which are valuable intermediates and can possess biological activity themselves.

Objective: To synthesize a dihydropyrimidinone scaffold from an aldehyde, a β-ketoester, and urea.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Urea

-

Ethanol (solvent)

-

Catalytic acid (e.g., HCl)

-

Reflux apparatus, magnetic stirrer, and heating mantle

-

Ice bath and filtration apparatus

Step-by-Step Methodology:

-